- Metal-Free Etherification of Aryl Methyl Ether Derivatives by C-OMe Bond Cleavage, Organic Letters, 2018, 20(14), 4267-4272
Cas no 611-20-1 (2-Hydroxybenzonitrile)
2-Hydroxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydroxybenzonitrile
- O-CYANOPHENOL
- O-HYDROXYBENZONITRILE
- SALICYLIC ACID NITRILE
- TIMTEC-BB SBB007959
- 2-hydroxy-benzonitril
- Benzonitrile, o-hydroxy-
- o-Hydoxybenzonitrile
- Salicylnitrile
- Benzonitrile, 2-hydroxy-
- CYANOPHENOL
- 2-CYANOPHENOL (2-HYDROXYBENZONITRILE)
- O-HYDROXYBENZONITRIL
- 2-Cyanophenol, Salicylonitrile
- Benzene, 1-chloro-3-fluoro-2-(trichloromethyl)-
- 2-Cyanophenol
- Salicylonitrile
- Benzonitrile, hydroxy-
- 2-Hydroxy-benzonitrile
- Hydroxybenzonitrile
- 2-hydroxy benzonitrile
- 51RSM8K1VZ
- CHZCERSEMVWNHL-UHFFFAOYSA-N
- 2-hydroxybenzenecarbonitrile
- orthocyanophenol
- cyano-phenol
- 2-Cyanphenol
- 2-cyano phenol
- 0R0
- NSC53558
- Hydroxy Be
-
- MDL: MFCD00002145
- Inchi: 1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H
- InChI Key: CHZCERSEMVWNHL-UHFFFAOYSA-N
- SMILES: OC1C=CC=CC=1C#N
- BRN: 1210029
Computed Properties
- Exact Mass: 119.03700
- Monoisotopic Mass: 119.037114
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.6
- Topological Polar Surface Area: 44
Experimental Properties
- Color/Form: Crystallization.
- Density: 1.1052
- Melting Point: 94.0 to 99.0 deg-C
- Boiling Point: 149°C/14mmHg(lit.)
- Flash Point: 149°C/14mm
- Refractive Index: 1.5372
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, strong bases.
- PSA: 44.02000
- LogP: 1.26388
- pka: 6.86(at 25℃)
- FEMA: 2703
2-Hydroxybenzonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S45
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R22; R36/37/38
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Inert atmosphere,Room Temperature
2-Hydroxybenzonitrile Customs Data
- HS CODE:29269095
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Hydroxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023900-1g |
2-Hydroxybenzonitrile |
611-20-1 | 98% | 1g |
£11.00 | 2022-03-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 141038-5G |
2-Hydroxybenzonitrile |
611-20-1 | 5g |
¥570.07 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 141038-25G |
2-Hydroxybenzonitrile |
611-20-1 | 25g |
¥1481.31 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H810860-2.5kg |
2-Hydroxybenzonitrile |
611-20-1 | 95% | 2.5kg |
¥1,999.00 | 2022-01-11 | |
| TRC | H808480-5g |
2-Hydroxybenzonitrile |
611-20-1 | 5g |
$ 158.00 | 2023-09-07 | ||
| TRC | H808480-25g |
2-Hydroxybenzonitrile |
611-20-1 | 25g |
$ 178.00 | 2023-09-07 | ||
| TRC | H808480-100g |
2-Hydroxybenzonitrile |
611-20-1 | 100g |
$ 247.00 | 2023-09-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003883-100g |
2-Hydroxybenzonitrile |
611-20-1 | 95% | 100g |
¥69 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003883-25g |
2-Hydroxybenzonitrile |
611-20-1 | 95% | 25g |
¥37 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003883-5g |
2-Hydroxybenzonitrile |
611-20-1 | 95% | 5g |
¥29 | 2024-05-22 |
2-Hydroxybenzonitrile Production Method
Production Method 1
Production Method 2
- Reactions of 1-(2-alkoxyphenyl)alkaniminyl radicals, Journal of the Chemical Society, 2001, (20), 2704-2710
2-Hydroxybenzonitrile Raw materials
2-Hydroxybenzonitrile Preparation Products
2-Hydroxybenzonitrile Suppliers
2-Hydroxybenzonitrile Related Literature
-
Ziqi Su,Hongxin Chai,Juan Xu,Jiarong Li RSC Adv. 2021 11 29906
-
Claire L. Forryan,Andrew J. Wain,Colin Brennan,Richard G. Compton Phys. Chem. Chem. Phys. 2004 6 2989
-
Claire L. Forryan,Richard G. Compton,Oleksiy V. Klymenko,Colin M. Brennan,Catherine L. Taylor,Martin Lennon Phys. Chem. Chem. Phys. 2006 8 633
-
4. Photochemistry of substituted 4-halogenophenols: effect of a CN substituentFlorent Bonnichon,Gottfried Grabner,Ghislain Guyot,Claire Richard J. Chem. Soc. Perkin Trans. 2 1999 1203
-
Claire L. Forryan,Richard G. Compton Phys. Chem. Chem. Phys. 2003 5 4226
Additional information on 2-Hydroxybenzonitrile
Introduction to 2-Hydroxybenzonitrile (CAS No. 611-20-1)
2-Hydroxybenzonitrile, with the chemical formula C₇H₅NO and CAS number 611-20-1, is a significant organic compound widely utilized in pharmaceutical synthesis, agrochemical production, and specialty chemical manufacturing. This compound, characterized by its hydroxyl and nitrile functional groups, exhibits unique chemical properties that make it a valuable intermediate in the development of various high-value products. Its structural versatility allows for diverse modifications, enabling its incorporation into complex molecular frameworks essential for modern chemical applications.
The 2-Hydroxybenzonitrile molecule consists of a benzene ring substituted with a hydroxyl group at the 2-position and a nitrile group at the 3-position. This arrangement imparts both polar and electrophilic characteristics to the molecule, facilitating its reactivity in nucleophilic substitution and condensation reactions. Such reactivity is leveraged in synthetic pathways to produce pharmacologically active compounds, including intermediates for antiviral, anticancer, and anti-inflammatory agents.
In recent years, advancements in medicinal chemistry have highlighted the importance of 2-Hydroxybenzonitrile as a building block for drug discovery. Its ability to serve as a precursor for heterocyclic compounds has been particularly noteworthy. For instance, researchers have explored its transformation into benzoxazine derivatives, which exhibit promising biological activities. A study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 2-Hydroxybenzonitrile could inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in managing chronic inflammatory diseases.
The pharmaceutical industry has also utilized 2-Hydroxybenzonitrile in the synthesis of small-molecule inhibitors targeting bacterial resistance mechanisms. The nitrile group can be hydrolyzed or reduced to form amides or amines, respectively, which are crucial for designing molecules that interact with biological targets. A notable example is its role in developing novel antibiotics where modifications of the benzene ring enhance binding affinity to bacterial enzymes while minimizing toxicity to human cells.
Beyond pharmaceuticals, 2-Hydroxybenzonitrile finds applications in agrochemicals as a precursor for herbicides and fungicides. Its structural features allow for the creation of compounds that disrupt metabolic pathways in pests or pathogens without adverse effects on crops. Recent research has focused on greener synthetic routes to produce these agrochemicals using 2-Hydroxybenzonitrile, aligning with global efforts to reduce environmental impact while maintaining efficacy.
The chemical industry employs 2-Hydroxybenzonitrile in manufacturing specialty chemicals such as dyes, resins, and polymers. Its incorporation into polymer backbones enhances material properties like thermal stability and UV resistance. For example, benzoxazine resins derived from 2-Hydroxybenzonitrile are used in high-performance coatings due to their excellent adhesion and durability under extreme conditions.
From an industrial perspective, the production of 2-Hydroxybenzonitrile has seen improvements in catalytic processes that increase yield and reduce waste. Continuous flow chemistry has emerged as a particularly effective method for synthesizing this compound efficiently. Such innovations not only lower production costs but also align with sustainable manufacturing practices by minimizing hazardous byproducts.
Future research directions for 2-Hydroxybenzonitrile include exploring its role in photodynamic therapy (PDT) and bioimaging applications. The compound’s ability to form stable metal complexes makes it suitable for developing photosensitizers that generate reactive oxygen species upon light exposure, effectively destroying cancer cells or microbial pathogens. Preliminary studies indicate that targeted delivery systems incorporating 2-Hydroxybenzonitrile could enhance specificity and reduce side effects associated with traditional PDT methods.
The versatility of 2-Hydroxybenzonitrile underscores its importance across multiple scientific disciplines. As synthetic methodologies evolve, new applications will likely emerge, further solidifying its role as a cornerstone intermediate in organic chemistry. Collaborative efforts between academia and industry will continue to drive innovation, ensuring that this compound remains at the forefront of chemical research and application.
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